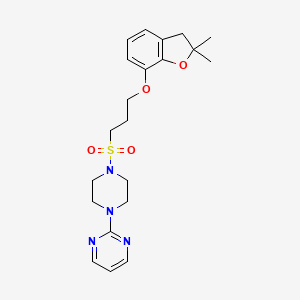

2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-[4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-21(2)16-17-6-3-7-18(19(17)29-21)28-14-5-15-30(26,27)25-12-10-24(11-13-25)20-22-8-4-9-23-20/h3-4,6-9H,5,10-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPKWBFCGNQYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=NC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit tumor growth in various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Study:

A study on related compounds highlighted their efficacy against breast cancer cell lines (e.g., MCF7) with IC50 values in the low micromolar range. The mechanism of action involved modulation of MAPK signaling pathways, which are crucial for cell proliferation and survival .

Neuroprotective Effects

Compounds derived from benzofuran have been reported to possess neuroprotective properties. They can protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme levels.

Case Study:

In vitro studies demonstrated that benzofuran derivatives could significantly reduce neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Case Study:

Research involving similar piperazine derivatives showed promise in reducing inflammation in animal models of arthritis, indicating that the compound could effectively modulate immune responses .

Mechanistic Insights

The biological activity of this compound is likely mediated through its interaction with various molecular targets. Preliminary studies suggest that it may affect cell signaling pathways involved in apoptosis and cell proliferation.

Key Mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cell Cycle Regulation: Influence on cyclins and cyclin-dependent kinases (CDKs), affecting cell cycle progression.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Pyrimidine-based analogs (e.g., ) show planar conformations (C1–C2–C3–N2 dihedral angle: 0.3°), favoring receptor binding .

Piperazine Substituents :

- The target’s 2,2-dimethyl-2,3-dihydrobenzofuran substituent provides steric hindrance and lipophilicity, contrasting with the benzodioxol-methyl group in , which offers electron-rich aromaticity .

- Benzyl and aryl substituents (e.g., ) enhance π-π interactions but may reduce metabolic stability .

Alkyl chain linkers (e.g., ) allow conformational flexibility, critical for anticonvulsant activity in MES tests .

Table 2: Physicochemical Properties

Key Observations:

- The target compound’s higher molecular weight and H-bond acceptors (7 vs. 4–5 in analogs) suggest improved target engagement but possible bioavailability trade-offs .

- Synthetic routes for dihydrobenzofuran derivatives (target) require precise oxidation and cyclization steps, contrasting with simpler benzodioxol or benzyl group introductions .

Pharmacological Implications

- Anticonvulsant Potential: Piperazinyl-pyrimidine analogs (e.g., ) show ED₅₀ values of 15–30 mg/kg in MES tests, attributed to sodium channel modulation . The target’s dihydrobenzofuran moiety may enhance CNS penetration, though activity remains unverified.

Biological Activity

The compound 2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic derivative that combines various pharmacophores known for their biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C19H20N4O4S

- Molecular Weight : 400.5 g/mol

- CAS Number : 1251706-58-7

The compound features a piperazine ring, a pyrimidine moiety, and a benzofuran derivative which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrimidine have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to 43 μM . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

Piperazine derivatives have been widely studied for their antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth by targeting essential enzymes like acetylcholinesterase . The sulfonamide group in the structure may also contribute to its antibacterial effects, similar to other sulfonamide-based drugs.

Neuropharmacological Effects

Compounds containing piperazine rings have demonstrated potential in modulating neurotransmitter systems. They have been investigated for their effects on serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. Virtual screening studies suggest that modifications in the piperazine structure can enhance binding affinity to these receptors .

Case Study 1: Anticancer Properties

A recent investigation focused on the synthesis and evaluation of various piperazine derivatives revealed that modifications in the sulfonyl group significantly affected their anticancer efficacy. Compounds with electron-withdrawing groups showed enhanced potency against tumor cells compared to their counterparts .

Case Study 2: Antimicrobial Screening

In another study, a series of benzofuran derivatives were screened for antimicrobial activity against a panel of bacteria. The results indicated that compounds similar to the target compound exhibited considerable antibacterial activity, suggesting potential therapeutic applications in infectious diseases .

Research Findings Summary Table

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group is a key reactive site, enabling nucleophilic substitution with amines or alcohols under basic conditions. For example:

-

Reaction with amines : The sulfonyl chloride intermediate reacts with piperazine derivatives to form sulfonamides. This is a critical step in synthesizing the parent compound.

-

Reaction with alcohols : Alkoxy groups can be introduced via nucleophilic displacement, as seen in the formation of ether-linked intermediates .

Example conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonamide formation | Piperazine, DCM, N,N-diisopropylethylamine | Sulfonamide derivatives | 66–92% |

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Concentrated HCl cleaves the sulfonamide group, yielding sulfonic acid derivatives.

-

Basic hydrolysis : NaOH facilitates cleavage, producing sodium sulfonate salts.

Key observations :

-

Hydrolysis rates depend on steric hindrance from the 2,2-dimethylbenzofuran group.

-

Stability in aqueous solutions is pH-dependent, with degradation accelerated under extreme conditions.

Oxidation:

-

The benzofuran’s ether linkage is susceptible to oxidation. For example, KMnO₄ in acidic media oxidizes the dihydrobenzofuran ring to a ketone or carboxylic acid derivative.

-

The sulfonyl group is resistant to further oxidation under standard conditions.

Reduction:

-

LiAlH₄ reduces the sulfonyl group to a thioether (-S-), though this reaction is less common due to competing side reactions.

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives. For example, methylation at the piperazine nitrogen enhances solubility .

-

Acylation : Acetic anhydride or acetyl chloride introduces acetyl groups, modifying electronic properties .

Example reaction :

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| N-Alkylation | Methyl iodide, DMF, reflux | N-Methylpiperazine derivative |

Pyrimidine Ring Reactivity

The pyrimidine ring participates in electrophilic substitution and coupling reactions:

-

Chlorination : POCl₃ converts hydroxyl groups to chlorides, enhancing reactivity for further substitutions .

-

Suzuki coupling : Palladium catalysts enable aryl group introduction at the pyrimidine’s C-4/C-6 positions .

Notable example : Fluorination at the pyrimidine C-5 position improves binding affinity to biological targets, as seen in analogous compounds .

Comparative Reactivity of Structural Analogues

The compound’s unique 2,2-dimethylbenzofuran and sulfonamide-piperazine-pyrimidine architecture distinguishes it from analogues. Key comparisons include:

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the dihydrobenzofuran and piperazine intermediates. Key steps include:

- Coupling Reactions : Use nucleophilic substitution to attach the sulfonyl-piperazine moiety to the pyrimidine core. For example, 4-substituted piperazine derivatives (e.g., MM0464.12 in ) are synthesized via SN2 reactions under anhydrous conditions .

- Protection/Deprotection : Protect reactive groups (e.g., amines) during sulfonylation to avoid side reactions. highlights the use of dichloromethane and sodium hydroxide for selective deprotection .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >99% purity .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:

Discrepancies often arise from residual solvents, tautomerism, or impurities. To address this:

- High-Resolution Mass Spectrometry (HR-MS) : Use HR-MS (e.g., Q-TOF instruments) to confirm molecular formulas. For example, validates molecular weights (e.g., C22H24FN5O2, 591.68 g/mol) with <2 ppm error .

- 2D NMR (COSY, HSQC) : Map proton-proton and carbon-proton correlations to distinguish between structural isomers. ’s X-ray crystallography data (e.g., bond angles, torsion angles) can validate NMR assignments .

- Impurity Profiling : Cross-reference with pharmacopeial standards (e.g., , MM0228.08) to identify and quantify byproducts like sulfonic acid derivatives .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-UV/DAD : Use C18 columns (e.g., Purospher®STAR in ) with mobile phases like acetonitrile/0.1% TFA to detect impurities ≤0.1% .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen flow (e.g., 10°C/min up to 300°C) to identify decomposition points .

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to evaluate stability. notes degradation products like hydroxylated pyrimidines under oxidative stress .

Advanced: How can reaction yields be optimized for the sulfonylation step in the synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance sulfonyl group activation. reports a 15–20% yield increase using catalytic ZnCl2 in THF .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., DCM) to minimize side reactions. achieved 85% yield in DCM vs. 60% in DMF .

- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to suppress piperazine ring-opening side reactions .

Basic: What biological assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Target phosphodiesterases (PDEs) using AOAC SMPR 2014.011 guidelines (). Measure IC50 values via fluorescence polarization .

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) in HEK293 or CHO cells to assess membrane permeability. recommends LC-MS/MS for intracellular quantification .

- In Vivo Toxicity : Conduct acute toxicity studies in rodent models (OECD 423) with histopathological analysis of liver/kidney tissues .

Advanced: How can computational methods predict and rationalize this compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into PDE5 or kinase X-ray structures (PDB: 1TBF). ’s SMILES string (C22H24FN5O2) can generate 3D conformers in Open Babel .

- MD Simulations (GROMACS) : Run 100 ns simulations to evaluate binding stability. Analyze RMSD/RMSF plots to identify critical residues (e.g., piperazine interactions with Glu775 in PDE5) .

- QSAR Modeling : Train models on pyrimidine derivatives (e.g., ’s benzothieno-pyrimidines) to predict logP and IC50 values .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI Z87.1 goggles. notes skin irritation (H315) and eye damage (H318) risks .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonic acid vapors (, H290) .

- Waste Disposal : Neutralize acidic/basic waste with 1M NaOH or 1M HCl before disposal (P501 in ) .

Advanced: How can researchers address low reproducibility in biological activity assays?

Methodological Answer:

- Standardize Assay Conditions : Use AOAC SMPR 2014.011 protocols () for PDE assays, including buffer pH (7.4 ± 0.1) and ATP concentration (1 mM) .

- Batch-to-Batch Consistency : Characterize each synthesis batch via HPLC () and reject batches with >0.5% impurities (e.g., MM0464.20 in ) .

- Positive/Negative Controls : Include sildenafil ( ) as a PDE5 inhibitor control and DMSO vehicle controls to normalize data .

Basic: What structural analogs of this compound have been studied for SAR analysis?

Methodological Answer:

- Piperazine Modifications : Replace the sulfonyl group with carbonyl (e.g., ’s methanone derivatives) to assess binding flexibility .

- Pyrimidine Substitutions : Introduce fluorine at C5 (e.g., ’s 5-fluoro analog) to enhance metabolic stability .

- Benzofuran Replacements : Substitute dihydrobenzofuran with benzodioxole ( ) to evaluate π-π stacking interactions .

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral intermediates?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-BINOL derivatives to induce enantioselectivity in dihydrobenzofuran formation () .

- Low-Temperature Quenching : Halt reactions at –20°C to prevent epimerization. achieved 98% ee by quenching with ice-cold NH4Cl .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters. reports >99% ee after enzymatic treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.